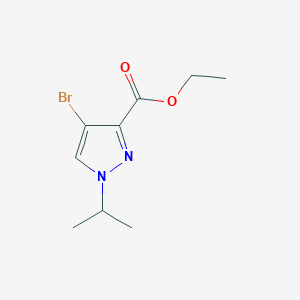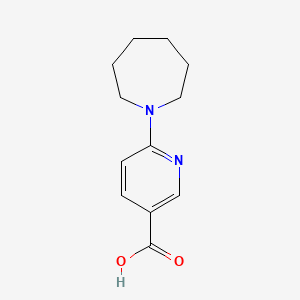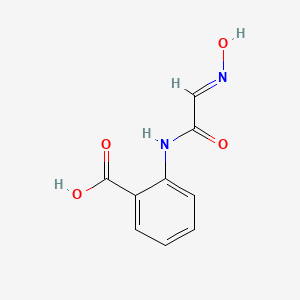
3-cyano-N-(5-oxopyrrolidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-cyano-N-(5-oxopyrrolidin-3-yl)benzamide” is a chemical compound with the molecular formula C12H11N3O2. It has been mentioned in the context of pharmacological research, specifically in relation to the modulation of metabotropic glutamate receptor 5 (mGlu5) activity .
Molecular Structure Analysis
The molecular structure of “3-cyano-N-(5-oxopyrrolidin-3-yl)benzamide” is characterized by a pyrrolidine ring, a benzamide group, and a cyano group. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry .Chemical Reactions Analysis
While specific chemical reactions involving “3-cyano-N-(5-oxopyrrolidin-3-yl)benzamide” are not available, it’s worth noting that similar compounds have been used in the synthesis of various bioactive molecules .Aplicaciones Científicas De Investigación
Antitumor Activity
3-cyano-N-(5-oxopyrrolidin-3-yl)benzamide: and its derivatives have shown promising antitumor activity. Specifically, compounds 5c and 5d demonstrated significant inhibition against liver carcinoma cell lines (HEPG2) with IC50 values of 1.46 µM and 7.08 µM, respectively. These results make them potential candidates for further investigation as anticancer agents .
Pyridine Derivatives
The pyridine core is a versatile scaffold with diverse biological applications. Substituted cyanopyridines, including our compound of interest, have been explored for their pharmacological properties. These derivatives exhibit antihypertensive, anti-inflammatory, analgesic, antimicrobial, and cardiotonic effects. Notably, some pyridine derivatives have demonstrated topoisomerase inhibitory action and cytotoxicity against various human cancer cell lines .
Metal Complex Formation
Early studies on α-terpyridine’s ability to form metal complexes and bind with DNA/RNA have sparked interest in pyridine derivatives as potential antitumor agents .
Indole Derivatives
While not directly related to pyridines, it’s worth noting that indole derivatives also play a crucial role in biological and clinical applications. For instance, indole-3-acetic acid, a plant hormone derived from tryptophan, influences plant growth and development .
Pharmaceutical Intermediates
Beyond their biological activities, compounds like 3-cyano-N-(5-oxopyrrolidin-3-yl)benzamide serve as valuable pharmaceutical intermediates. Researchers and manufacturers explore their synthesis and applications in drug development .
Mecanismo De Acción
Target of Action
Cyanoacetamide-n-derivatives, a class to which this compound belongs, are known to be precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
It is known that the carbonyl and cyano functions of cyanoacetamide-n-derivatives enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Biochemical Pathways
Cyanoacetamide-n-derivatives are known to be involved in the formation of biologically active novel heterocyclic moieties .
Result of Action
Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities .
Propiedades
IUPAC Name |
3-cyano-N-(5-oxopyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-6-8-2-1-3-9(4-8)12(17)15-10-5-11(16)14-7-10/h1-4,10H,5,7H2,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJFFKPSALFOTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(4-methoxy-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385749.png)
![2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2385751.png)
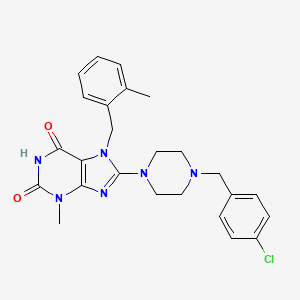
![3-[1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2385753.png)
![(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2385754.png)
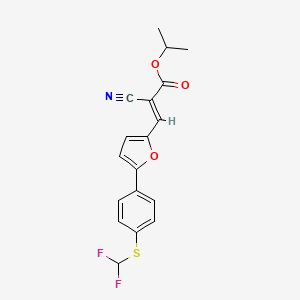
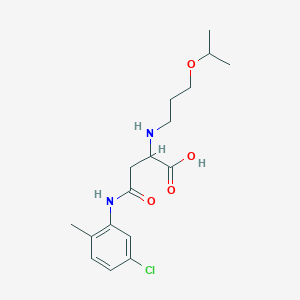
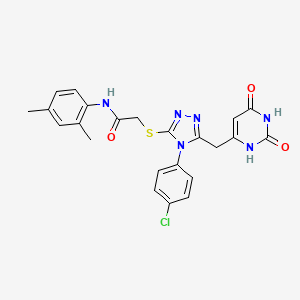
![1-[3-(1H-Indol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2385761.png)
![ethyl 4-[5-[(E)-3-[4-(furan-2-carbonylamino)phenyl]-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2385762.png)
![(E)-3-(4-bromo-3-methylanilino)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2385766.png)
